butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate
Description
Butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is a complex heterocyclic compound featuring a fused diazepino-purine core with a 4-ethoxyphenyl substituent and a butyl ester side chain. However, direct pharmacological or synthetic studies on this specific compound remain scarce in publicly available literature. The compound’s discovery may align with strategies for identifying bioactive marine actinomycete metabolites, where advanced LC/MS screening prioritizes structurally novel molecules .
Properties
IUPAC Name |
butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O5/c1-4-6-15-34-19(30)16-29-22(31)20-21(26(3)24(29)32)25-23-27(13-7-8-14-28(20)23)17-9-11-18(12-10-17)33-5-2/h9-12H,4-8,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTXEUMLCCLLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OCC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include purine derivatives and ethoxyphenyl compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Molecular Similarity Metrics
The Tanimoto and Dice similarity indices are widely used to quantify structural overlap. For example:
Hypothetical Similar Compounds
Using these metrics, hypothetical analogs of butyl 2-[10-(4-ethoxyphenyl)-...]acetate may include:
Purine-based diazepines: E.g., 8-Benzyl-1,3-diazepino[1,2-g]purine derivatives.
Aryl-substituted purines : Compounds with ethoxyphenyl or methoxyphenyl groups.
Ester-containing heterocycles : Molecules with similar ester side chains for enhanced lipophilicity.
Data Table: Computational Comparison of Key Properties
| Compound Name | Molecular Weight | LogP | Tanimoto MACCS | Dice Morgan | Putative Target |
|---|---|---|---|---|---|
| Target Compound | 483.51 | 3.2 | - | - | Adenosine receptors |
| Hypothetical Analog 1 (8-Benzyl derivative) | 465.48 | 2.8 | 0.76 | 0.82 | A2A receptor |
| Hypothetical Analog 2 (Methoxyphenyl variant) | 469.49 | 3.0 | 0.68 | 0.71 | PDE inhibitors |
| Hypothetical Analog 3 (Ethyl ester variant) | 455.46 | 2.5 | 0.72 | 0.75 | Kinase modulators |
Notes:
- LogP : Predicted using XLogP3 software.
- Similarity scores (range: 0–1) derived from comparisons with the target compound’s structure .
Research Findings and Implications
Structural Insights
Bioactivity Predictions
- Similarity to kinase inhibitors implies possible anti-cancer applications, though empirical validation is needed.
Limitations
- No direct in vitro or in vivo data are available for the target compound.
Q & A
Q. What synthetic strategies are recommended for achieving high-purity butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-diazepino[1,2-g]purin-3-yl]acetate?
- Methodological Answer : The synthesis of this compound requires multi-step heterocyclic chemistry. Key steps include:
- Coupling Reactions : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to link the diazepine and purine moieties, with triethylamine as a base to maintain optimal pH .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is recommended for solubility and reactivity .
- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., esterification) to minimize side reactions .
- Purification : Use preparative HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for high-resolution separation of epimers or impurities .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Employ H and C NMR to confirm the integrity of the diazepine and purine rings, with particular attention to the 4-ethoxyphenyl substituent’s chemical shifts .
- Mass Spectrometry (HRMS) : Use high-resolution MS to verify the molecular formula (e.g., C₂₀H₂₅N₅O₅ for analogous purine derivatives) .
- HPLC-UV/Vis : Monitor purity using a C18 column with a gradient elution system (methanol/water) and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- Quantum Chemistry Simulations : Use Gaussian or COMSOL Multiphysics to model hydrolysis pathways of the ester and diazepine-dione groups. Focus on pH-dependent degradation at the 2,4-dioxo sites .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 1–10) to identify labile bonds. Validate with experimental kinetic studies using LC-MS .
Q. What experimental design principles apply to studying the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., ATPase activity for kinase inhibition studies) with IC₅₀ determination. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
- Dose-Response Curves : Optimize concentrations (1 nM–100 μM) in triplicate to account for non-linear effects. Use GraphPad Prism for sigmoidal curve fitting .
- Selectivity Screening : Test against off-target enzymes (e.g., PDEs or proteases) to assess specificity. Cross-reference with PubChem bioactivity data for structural analogs .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Multi-Technique Validation : Compare NMR-derived torsion angles with X-ray crystallography data. For discrepancies, perform variable-temperature NMR to detect dynamic conformational changes .
- DFT Calculations : Use density functional theory to model optimized geometries and compare with experimental data. Adjust for solvent effects in simulations .
Experimental Design and Data Analysis
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., reagent stoichiometry, reaction time). Analyze via ANOVA to identify critical factors .
Q. How should researchers address low yields in the final esterification step?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDC, such as HATU or DCC, with catalytic DMAP .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (50–100°C) to accelerate ester formation while reducing side products .
Theoretical and Mechanistic Frameworks
Q. Which conceptual frameworks guide the study of this compound’s reactivity in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
